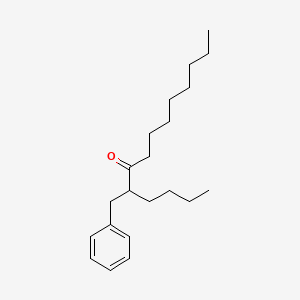
5-Benzyltetradecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyltetradecan-6-one is an organic compound characterized by a benzyl group attached to a tetradecanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyltetradecan-6-one typically involves the alkylation of tetradecanone with benzyl halides under basic conditions. Common reagents used in this process include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzyltetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly at the benzylic position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Benzyltetradecanoic acid.
Reduction: 5-Benzyltetradecan-6-ol.
Substitution: Benzyltetradecan-6-one derivatives with halogen substituents.
Aplicaciones Científicas De Investigación
5-Benzyltetradecan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Benzyltetradecan-6-one involves its interaction with specific molecular targets and pathways. The benzyl group can interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The ketone group can form hydrogen bonds with active site residues, affecting enzyme function.
Comparación Con Compuestos Similares
- Benzyltetradecan-2-one
- Benzyltetradecan-4-one
- Benzyltetradecan-8-one
Comparison: 5-Benzyltetradecan-6-one is unique due to the position of the benzyl group and the ketone functionality, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the functional groups can influence the compound’s interaction with biological targets and its overall stability.
Propiedades
Número CAS |
50395-61-4 |
|---|---|
Fórmula molecular |
C21H34O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
5-benzyltetradecan-6-one |
InChI |
InChI=1S/C21H34O/c1-3-5-7-8-9-13-17-21(22)20(16-6-4-2)18-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-18H2,1-2H3 |
Clave InChI |
CKVFTQNWNDTNSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C(CCCC)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
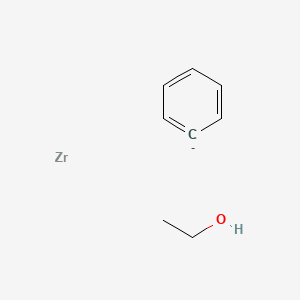
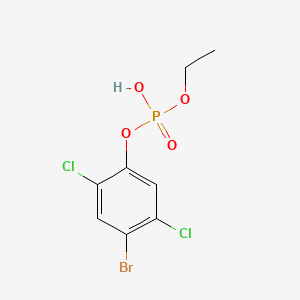
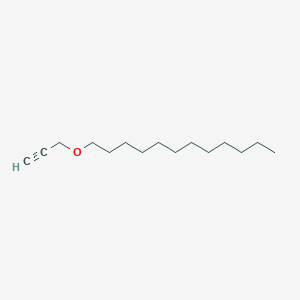
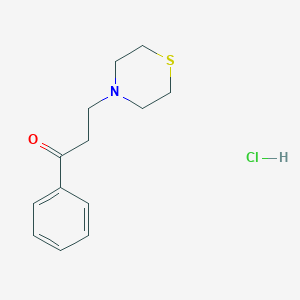

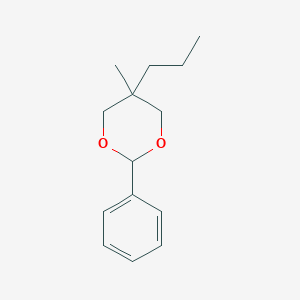
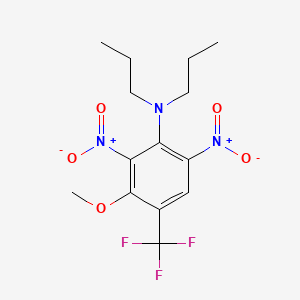
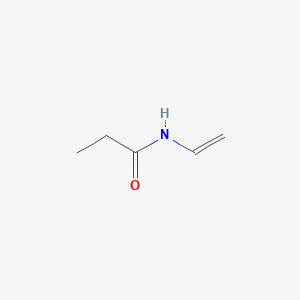
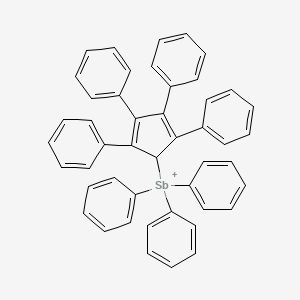
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
